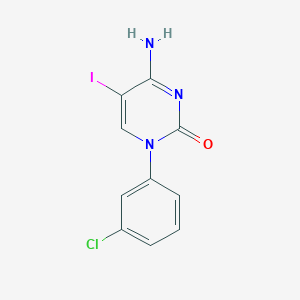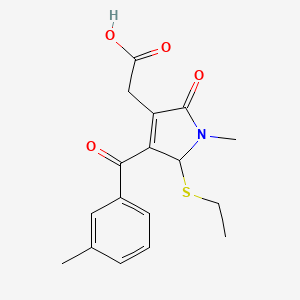
tert-Butyl cyclobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl cyclobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate: is a complex organic compound with the molecular formula C21H33N3O2 It is characterized by the presence of a tert-butyl group, a cyclobutyl ring, and a pyridine ring substituted with an isopropylpyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl cyclobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the isopropylpyrrolidine moiety: This step may involve nucleophilic substitution or addition reactions.
Attachment of the cyclobutyl ring: This can be done through cycloaddition reactions or other suitable methods.
Incorporation of the tert-butyl carbamate group: This step often involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyridine ring or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine ring or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced derivatives of the pyridine ring.
科学的研究の応用
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology : It may serve as a ligand in biochemical assays or as a probe in studying biological pathways. Medicine Industry : The compound can be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of tert-Butyl cyclobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds:
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
- tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
- tert-Butyl (5-bromopyridin-2-yl)carbamate
Comparison:
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate : This compound contains a trifluoromethyl group, which can significantly alter its chemical properties and reactivity compared to the isopropylpyrrolidine moiety in the target compound.
- tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate : The presence of a tosyl group in this compound can influence its solubility and reactivity, making it distinct from the cyclobutyl-substituted compound.
- tert-Butyl (5-bromopyridin-2-yl)carbamate : The bromine atom in this compound can participate in various substitution reactions, providing different reactivity patterns compared to the target compound.
Conclusion
tert-Butyl cyclobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and development, particularly in the synthesis of new pharmaceuticals and advanced materials.
特性
分子式 |
C21H33N3O2 |
|---|---|
分子量 |
359.5 g/mol |
IUPAC名 |
tert-butyl N-cyclobutyl-N-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C21H33N3O2/c1-15(2)23-13-7-10-18(23)16-11-12-19(22-14-16)24(17-8-6-9-17)20(25)26-21(3,4)5/h11-12,14-15,17-18H,6-10,13H2,1-5H3 |
InChIキー |
CGHHPTGHTAFXPX-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCCC1C2=CN=C(C=C2)N(C3CCC3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11802901.png)
![7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11802906.png)


